molecular formula C10H9ClF3NO2 B13837047 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benZamide

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benZamide

Cat. No.: B13837047
M. Wt: 267.63 g/mol
InChI Key: VOKNZCCEOJGMDM-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The resulting product is then treated with sodium methoxide to introduce the methoxy group.

    Methylation: The compound is further methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzaldehydes or benzoic acids.

    Reduction: Formation of benzylamines.

Scientific Research Applications

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and methyl groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-Chloro-N-(6-methyl-2-pyridyl)benzamide
  • N-Methoxy-N-methylbenzamide

Uniqueness

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

2-chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H9ClF3NO2/c1-15(17-2)9(16)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,1-2H3

InChI Key

VOKNZCCEOJGMDM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1Cl)C(F)(F)F)OC

Origin of Product

United States

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